N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
描述
This compound features a benzimidazole core linked via a methyl group to a pyrazole ring substituted with a thiophene moiety and a carboxamide group. The benzimidazole moiety is known for its role in medicinal chemistry, often contributing to binding interactions with biological targets such as enzymes or receptors .
属性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-22-14(9-13(21-22)15-7-4-8-24-15)17(23)18-10-16-19-11-5-2-3-6-12(11)20-16/h2-9H,10H2,1H3,(H,18,23)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHDAYAJCAMUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the findings related to its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and case studies.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound exhibited an IC50 value of 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating significant cytotoxicity . Additionally, in vivo studies on tumor-bearing mice revealed that treatment with this compound resulted in suppressed tumor growth compared to control groups.
Table 1: Anticancer Activity Data
2. Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. In vitro tests against various bacterial strains have shown promising results, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.
Table 2: Antimicrobial Activity Data
3. Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has shown anti-inflammatory effects in various assays. It stabilized human red blood cell membranes with percentages ranging from 86.70% to 99.25% in different concentrations .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells revealed that it not only inhibited cell proliferation but also triggered apoptotic pathways as evidenced by flow cytometry analysis . The study concluded that further development could lead to potential therapeutic applications.
Case Study 2: Antimicrobial Testing
Another investigation assessed the compound's effectiveness against common pathogens such as E. coli and S. aureus, showcasing its potential as a new antimicrobial agent . The results indicated that the compound could serve as a lead for developing new antibiotics.
相似化合物的比较
Structural Comparisons
Core Heterocyclic Frameworks
- Target Compound : Combines benzimidazole, pyrazole, and thiophene.
- Compound 9c () : Contains benzimidazole, triazole, and thiazole groups. The triazole-thiazole system may enhance metabolic stability compared to thiophene .
- N-(1H-Benzimidazol-2-yl)pyrazole-3-carboxamides () : Similar pyrazole-benzimidazole backbone but lacks thiophene; instead, aryl groups (e.g., phenyl, fluorophenyl) are attached to the pyrazole. These substituents influence lipophilicity and binding affinity .
Substituent Effects
- Thiophene vs. Phenyl/Thiazole: The thiophene in the target compound may improve π-π stacking compared to phenyl groups in derivatives.
Data Table: Key Features of Compared Compounds
常见问题
Q. What are the key synthetic pathways for N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones.
- Step 2 : Functionalization at the pyrazole-5-position with a carboxamide group using coupling agents like EDCI/HOBt.
- Step 3 : Introduction of the benzimidazole-methyl moiety via nucleophilic substitution or reductive amination .
- Characterization : Intermediates are monitored via TLC and confirmed using -NMR and -NMR. Final purity is assessed via HPLC (≥95%) .
Q. How is the molecular structure of this compound validated, and what computational tools are used to predict its 3D conformation?
- Methodological Answer :
- X-ray crystallography is the gold standard for structural validation, but due to challenges in crystallization, DFT calculations (e.g., Gaussian 09) are often employed to optimize geometry and predict bond angles/dihedral angles.
- Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinases or GPCRs), using PDB structures (e.g., 3ERT for estrogen receptors) .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Methodological Answer :
- Anticancer Activity : MTT assay against cell lines (e.g., MCF-7, HepG2) with IC values calculated using GraphPad Prism.
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., COX-2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variation of Substituents : Replace thiophen-2-yl with furan-2-yl or phenyl groups to assess π-π stacking effects.
- Modular Synthesis : Use parallel synthesis to generate analogs (e.g., altering the benzimidazole N-methyl group to cyclopropyl).
- Data Analysis : Correlate IC values with steric/electronic parameters (Hammett constants, LogP) using multivariate regression .
- Example SAR Table :
| Analog | R-Group (Thiophen-2-yl) | IC (μM) |
|---|---|---|
| 1 | Furan-2-yl | 12.4 |
| 2 | 4-Fluorophenyl | 8.7 |
| 3 | Cyclohexyl | >50 |
Q. What experimental and computational strategies resolve contradictions in reported biological data for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Off-Target Profiling : Use proteome-wide affinity chromatography (Chemical Proteomics) to identify unintended targets.
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to validate target binding stability if in vitro/in silico data conflict .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- hERG Inhibition : Patch-clamp assays to evaluate cardiac liability (IC < 10 μM indicates risk).
- Cytotoxicity : Parallel screening in non-cancerous cell lines (e.g., HEK293) to determine selectivity indices .
Data-Driven Insights from Literature
- Synthetic Yield Optimization : Using DMF as a solvent increased yields from 45% to 72% compared to THF in carboxamide coupling steps .
- Key Biological Finding : Substitution at the pyrazole-3 position with electron-withdrawing groups (e.g., -CF) enhanced anticancer activity by 3-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
